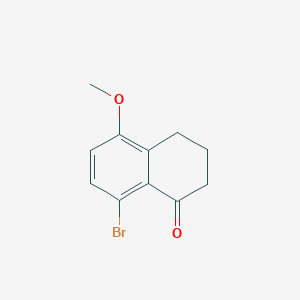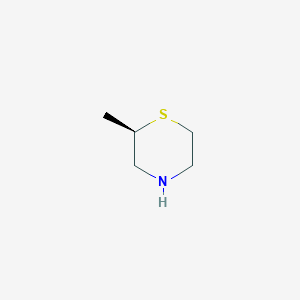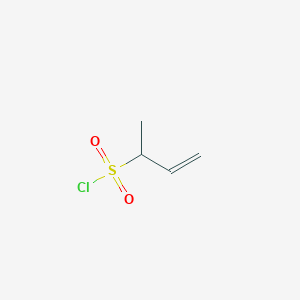![molecular formula C12H15Cl B13225932 [1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
[1-(Chloromethyl)cyclopentyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Chloromethyl)cyclopentyl]benzene: is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclopentyl group. This compound is of interest due to its unique structure, which combines the reactivity of the chloromethyl group with the stability of the cyclopentyl and benzene rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopentyl]benzene typically involves the chloromethylation of cyclopentylbenzene. This can be achieved through the reaction of cyclopentylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Cyclopentylbenzene, formaldehyde, hydrochloric acid
Reaction Vessel: Stainless steel reactor with temperature control
Purification: Distillation or recrystallization to obtain the pure product
化学反应分析
Types of Reactions: [1-(Chloromethyl)cyclopentyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ethanol, reflux conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous ether
Major Products:
Substitution: [1-(Aminomethyl)cyclopentyl]benzene, [1-(Hydroxymethyl)cyclopentyl]benzene
Oxidation: [1-(Formyl)cyclopentyl]benzene, [1-(Carboxyl)cyclopentyl]benzene
Reduction: [1-(Methyl)cyclopentyl]benzene
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique structural properties.
Industry:
Material Science: Employed in the production of polymers and resins.
Agrochemicals: Used in the synthesis of certain pesticides and herbicides.
作用机制
The mechanism of action of [1-(Chloromethyl)cyclopentyl]benzene involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The cyclopentyl and benzene rings provide stability and influence the compound’s overall reactivity and interaction with biological molecules.
相似化合物的比较
- [1-(Bromomethyl)cyclopentyl]benzene
- [1-(Hydroxymethyl)cyclopentyl]benzene
- [1-(Aminomethyl)cyclopentyl]benzene
Comparison:
- Reactivity: [1-(Chloromethyl)cyclopentyl]benzene is more reactive than its hydroxymethyl and aminomethyl counterparts due to the presence of the chloromethyl group.
- Stability: The cyclopentyl and benzene rings provide stability, making it less prone to degradation compared to other similar compounds.
- Applications: Its unique combination of reactivity and stability makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C12H15Cl |
|---|---|
分子量 |
194.70 g/mol |
IUPAC 名称 |
[1-(chloromethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15Cl/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI 键 |
WKMVWNFHFNNMJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)
![tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13225861.png)
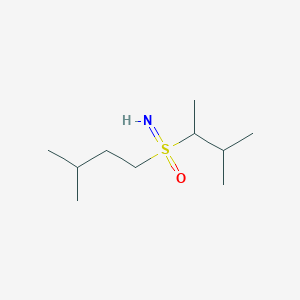
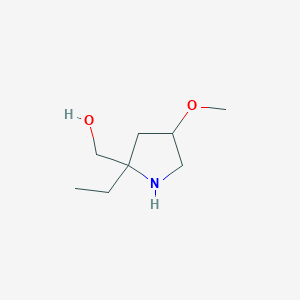
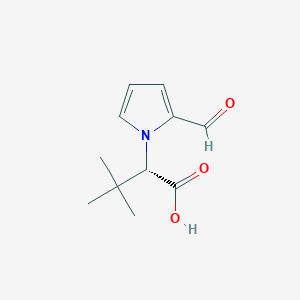

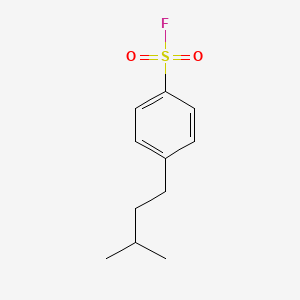
![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)

